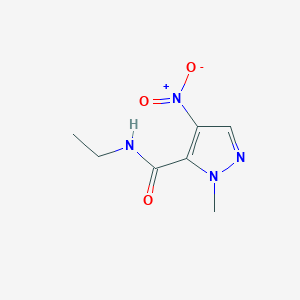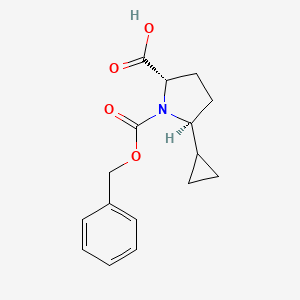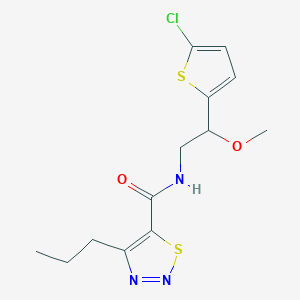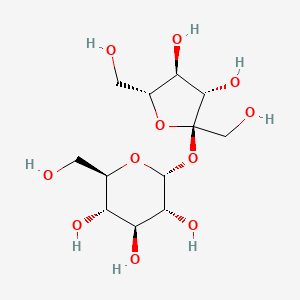![molecular formula C24H25N5O3 B2506129 1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one CAS No. 2097894-92-1](/img/structure/B2506129.png)
1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a quinoxaline moiety suggests potential pharmacological properties, as quinoxaline derivatives are known for their diverse biological activities.
Synthesis Analysis
The synthesis of complex molecules such as 1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one could potentially be achieved through one-pot sequential reactions. A similar approach is described in the synthesis of pyrido[2',1':2,3]imidazo[4,5-c]quinolines, which involves condensation, amination, and cyclization reactions . This method utilizes readily available starting materials and allows for the creation of structurally diverse products with good functional group tolerance. Although the exact synthesis of the compound is not detailed, the methodologies reported could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound is not directly analyzed in the provided papers. However, the structural motifs present in the compound, such as the imidazolidinone ring and the quinoxaline moiety, are known to contribute to the stability and potential biological activity of such molecules. The imidazolidinone ring is a common feature in many biologically active compounds and can be involved in hydrogen bonding and other intermolecular interactions .
Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. The imidazolidinone ring could undergo reactions typical of lactams, while the quinoxaline moiety could be involved in electrophilic substitution reactions. The papers provided do not directly address the chemical reactivity of the specific compound, but they do describe the synthesis of related heterocyclic compounds that could undergo similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings suggests it would likely exhibit some degree of lipophilicity, which could affect its solubility and permeability across biological membranes. The compound's reactivity and stability would be influenced by the presence of the imidazolidinone ring and the ether linkage to the quinoxaline moiety. While the exact properties are not discussed in the provided papers, the synthesis methods described suggest that the compound could be designed to optimize certain desirable properties .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research into imidazolidinone and quinoxaline derivatives highlights their significant antimicrobial properties. For instance, derivatives synthesized with pyridinium moieties and various alkyl substituents have been found to exhibit effective bacteriostatic and fungistatic activities. These compounds, particularly those incorporating imidazo[1,5-a]quinoxaline structures, have shown comparable activities to reference drugs against a range of bacteria and fungi, with some also displaying good toxicity profiles in animal models (Kalinin et al., 2013; Idrees et al., 2018).
Synthesis and Structural Analysis
The synthesis of imidazo[1,2-a]pyridines through the rearrangement of pyridyl-3-arylaminoisoxazol-5(2H)-ones reveals the chemical flexibility and potential for creating diverse bioactive molecules (Khalafy et al., 2005). These methodologies can lead to the development of compounds with targeted biological activities, including those similar to the structure .
Receptor Ligand Applications
Fused imidazopyridines have been explored for their potential as benzodiazepine receptor ligands. The structure-activity relationships of these compounds indicate that subtle changes in their molecular framework can significantly influence their binding affinity and in vivo activity, underscoring the importance of such compounds in developing therapeutic agents (Takada et al., 1996).
Pharmacological Applications
Investigations into 2-aminoimidazoles as inhibitors of TGF-beta receptor 1 demonstrate the therapeutic potential of imidazolidinone derivatives in modulating critical biochemical pathways. Such studies indicate the capacity of structurally related compounds to serve as leads in the development of new drugs with optimized pharmacokinetic profiles (Bonafoux et al., 2009).
Zukünftige Richtungen
The future research directions for this compound could include studying its synthesis, characterizing its physical and chemical properties, investigating its potential biological activities, and assessing its safety and toxicity. These studies could provide valuable information about this compound and its potential applications .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-17-6-8-18(9-7-17)29-13-12-28(24(29)31)16-23(30)27-11-10-19(15-27)32-22-14-25-20-4-2-3-5-21(20)26-22/h2-9,14,19H,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHFAMAHBPVTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2506048.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2506054.png)

![1-(3-Methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)prop-2-en-1-one](/img/structure/B2506056.png)
![2-[(2-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2506058.png)

![5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2506061.png)



![2-[4-Methyl-N-(1H-pyrazol-4-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2506068.png)